2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(benzyloxy)hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction of the boronic ester can yield the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are biaryl compounds formed through the Suzuki–Miyaura coupling.
Scientific Research Applications
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Biology: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boronic esters in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-[2-({6-[4-(Benzyloxy)phenoxy]hexyl}oxy)-2-oxoethyl]-N,N,N-trimethylanilinium
Uniqueness
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a benzyloxy group with a boronic ester. This structure provides unique reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions .
Properties
Molecular Formula |
C19H31BO3 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-phenylmethoxyhexyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H31BO3/c1-18(2)19(3,4)23-20(22-18)14-10-5-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,5-6,10-11,14-16H2,1-4H3 |
InChI Key |
YBSQMKLMIJHSLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.